AMP-PNP

説明

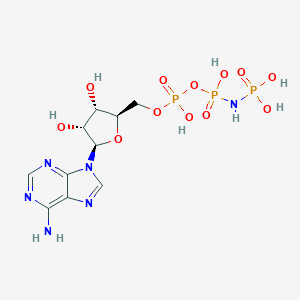

5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

特性

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AMP-PNP: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) as a Non-Hydrolyzable ATP Analog for Researchers, Scientists, and Drug Development Professionals.

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (this compound) is a widely utilized non-hydrolyzable analog of adenosine triphosphate (ATP) in biochemical and biophysical research.[1][2] Its unique structural feature, the substitution of the bridging oxygen atom between the β and γ phosphates with an imido (-NH-) group, renders it resistant to cleavage by most ATPases.[3][4] This property allows researchers to trap and study ATP-dependent enzymes and molecular motors in a pre-hydrolysis, ATP-bound state.[1][3] This guide provides a detailed overview of this compound, including its biochemical properties, experimental applications, and relevant protocols.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor for the majority of ATP-dependent enzymes.[5][6] It binds to the ATP binding pocket but cannot be hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), effectively locking the enzyme in a specific conformational state.[3] This "frozen" state is invaluable for a variety of experimental techniques aimed at elucidating enzyme mechanisms and structures. While highly resistant to cleavage, it is important to note that some ATPases have been shown to slowly hydrolyze this compound.[7]

Data Presentation: Quantitative Analysis of this compound Interactions

The binding affinity and inhibitory potency of this compound are highly dependent on the specific protein and the experimental conditions. The following tables summarize key quantitative data for the interaction of this compound with various proteins.

| Protein | Organism/Source | Ligand | K_d / K_i Value | Assay Method | Reference |

| (Na+ + K+)-dependent ATPase | Canine Kidney | This compound | 4.2 µM (K_d without MgCl2), 2.2 µM (K_d with 50 µM MgCl2) | Centrifugation | [6] |

| Cardiac Myosin | Bovine | This compound | 6.0 x 10^6 M-1 (Binding Constant) | Equilibrium Dialysis | [2] |

| Non-phosphorylated MEK1 (npMEK1) | Human | This compound | ~2 µM (K_d) | Isothermal Titration Calorimetry | |

| Phosphorylated MEK1 (pMEK1) | Human | This compound | ~2 µM (K_d) | Isothermal Titration Calorimetry | |

| Glucokinase (hGK) | Human | This compound | 0.27 ± 0.02 mM ([L]0.5) | Fluorescence Titration | |

| GST-Glucokinase (GST-hGK) | Human | This compound | 0.16 ± 0.04 mM ([L]0.5) | Fluorescence Titration |

Note: Binding affinities and inhibition constants are context-dependent and can vary with buffer conditions, temperature, and the presence of cofactors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where this compound is a critical tool.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Determination of this compound K_i for a Purified ATPase (Colorimetric Assay)

Objective: To determine the inhibition constant (K_i) of this compound for a purified ATPase enzyme using a malachite green-based phosphate detection assay.

Materials:

-

Purified ATPase enzyme

-

This compound (≥99% purity)

-

ATP (≥99% purity)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of this compound dilutions in Assay Buffer.

-

Prepare a series of ATP dilutions in Assay Buffer. The concentrations should span a range around the known or estimated K_m of the ATPase for ATP.

-

Prepare a working solution of the ATPase enzyme in Assay Buffer. The final concentration should be optimized to ensure the reaction remains in the linear range during the incubation period.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of ATPase and varying concentrations of both ATP and this compound. Include controls with no enzyme and no this compound.

-

A typical reaction volume is 50 µL.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the ATPase enzyme to the wells containing the ATP and this compound mixtures.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 20-30 minutes).

-

-

Reaction Termination and Phosphate Detection:

-

Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis.

-

Allow the color to develop for the recommended time.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.

-

Generate a phosphate standard curve to convert absorbance values to the concentration of Pi produced.

-

Calculate the initial reaction velocities (V₀) for each condition.

-

Determine the mode of inhibition and calculate the K_i value using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the velocity data.

-

Protocol 2: Complex Formation for X-ray Crystallography or Cryo-EM

Objective: To prepare a stable complex of a target protein with this compound for structural determination.

Materials:

-

Highly purified target protein (>95% purity)

-

This compound stock solution (e.g., 100 mM)

-

MgCl₂ stock solution (e.g., 1 M)

-

Buffer appropriate for the target protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Size-exclusion chromatography (SEC) column (optional)

Procedure:

-

Protein Preparation:

-

Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL) or cryo-EM (typically 1-5 mg/mL).

-

-

Complex Formation:

-

On ice, add this compound to the protein solution to a final concentration that is in molar excess (typically 5-10 fold) over the protein concentration. A common starting concentration is 1-2 mM.

-

Add MgCl₂ to a final concentration that is equal to or slightly higher than the this compound concentration.

-

Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

-

-

Verification of Complex Formation (Optional but Recommended):

-

To confirm complex formation and remove any unbound nucleotide, the mixture can be subjected to size-exclusion chromatography (SEC) using a column pre-equilibrated with the protein buffer containing a lower concentration of this compound and MgCl₂ (e.g., 100 µM each) to maintain the complex during the run.

-

Analyze the fractions containing the protein for the presence of the bound nucleotide, if a suitable method is available.

-

-

Final Concentration and Use:

-

Pool and concentrate the fractions containing the stable protein-AMP-PNP complex.

-

The complex is now ready for crystallization screening or cryo-EM grid preparation.

-

Conclusion

This compound remains an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its ability to mimic the pre-hydrolysis ATP-bound state provides a unique window into the mechanisms of a vast array of ATP-dependent enzymes. By understanding its properties and employing the appropriate experimental protocols, scientists can continue to unravel the intricate workings of these essential cellular machines.

References

- 1. researchgate.net [researchgate.net]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. Mapping the functional versatility and fragility of Ras GTPase signaling circuits through in vitro network reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMP-PNP for Investigating Protein-Nucleotide Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Hydrolyzable ATP Analogs in Elucidating Biological Processes

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes from muscle contraction and intracellular transport to signal transduction and DNA replication. The transient nature of ATP binding and hydrolysis, while essential for its function, presents a significant challenge for researchers seeking to study the structural and mechanistic details of ATP-dependent proteins. To overcome this, non-hydrolyzable ATP analogs have become indispensable tools in biochemistry and drug discovery.[1][2]

Among the most widely used of these analogs is Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP. This synthetic molecule mimics the structure of ATP but is resistant to enzymatic cleavage, effectively "freezing" ATP-binding proteins in their ATP-bound state.[2][3] This allows for detailed investigation of protein conformation, enzyme kinetics, and protein-substrate interactions that are otherwise fleeting. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in studying protein-nucleotide interactions.

The Core of Inhibition: Mechanism of Action

This compound's utility lies in a subtle but critical structural modification. The bridging oxygen atom between the β and γ phosphates of ATP is replaced by an imido (-NH-) group.[1] This P-N-P linkage is highly resistant to the nucleophilic attack that is required for enzymatic hydrolysis, making this compound a potent competitive inhibitor for most ATP-dependent enzymes.[1][4] By binding to the ATP pocket without being consumed, this compound locks the protein in a pre-hydrolysis, substrate-bound conformation, enabling detailed structural and functional analysis.[1]

It is important to note that while highly resistant, this compound is not entirely immune to hydrolysis by all ATPases under all conditions. Some enzymes have been shown to slowly hydrolyze this compound, a factor that researchers should consider in the design and interpretation of their experiments.[5][6]

Applications in Research and Drug Development

The ability of this compound to stabilize the ATP-bound state has made it a cornerstone in the study of numerous protein families.

-

Motor Proteins: this compound has been instrumental in dissecting the mechanochemical cycles of motor proteins like myosin and kinesin. By trapping these motors in a specific nucleotide-bound state on their respective cytoskeletal tracks (actin and microtubules), researchers can investigate the structural changes that drive force generation and movement.[7][8][9]

-

Kinases: In the study of protein kinases, this compound serves as a valuable tool to capture the kinase-substrate complex prior to phosphoryl transfer. This is particularly useful for structural biology techniques like X-ray crystallography, aimed at understanding the molecular basis of kinase activity and for the design of specific inhibitors.[10]

-

ATPases and ABC Transporters: For ATPases and ATP-Binding Cassette (ABC) transporters, this compound allows for the study of the conformational changes associated with ATP binding that are essential for their function, such as ion transport and drug efflux.[5][11][12]

-

Helicases: this compound is used to study the ATP-binding and pre-hydrolysis states of DNA and RNA helicases, providing insights into the mechanisms of nucleic acid unwinding.[13][14]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of this compound for a target protein is a critical parameter in experimental design. The following tables summarize a selection of dissociation constants (Kd) and inhibition constants (Ki) for this compound with various proteins. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of divalent cations like Mg²⁺.

| Protein Family | Protein | Organism | Kd (µM) | Ki (µM) | Experimental Conditions | Reference |

| Motor Proteins | Kinesin-1 (dimeric) | Bos taurus | 0.08 | - | Microtubule cosedimentation with this compound | [15] |

| Kinesin-3 (KIF1A) | Homo sapiens | 0.35 | - | Microtubule cosedimentation with this compound | [15] | |

| Myosin Subfragment-1 (S1) | Skeletal Muscle | - | - | Vmax and KATPase unchanged with F-actin-AMPPNP | [16] | |

| ATPases | P4 hexameric ATPase | Bacteriophage φ12 | - | - | Non-competitive inhibition observed | [11] |

| ABC Transporters | Human ABCB7 | Homo sapiens | - | - | Bound in cryo-EM structure | [12] |

| Kinases | Vaccinia-related kinase 1 (VRK1) | Homo sapiens | - | - | Binding confirmed by NMR | [10] |

| Helicases | CMG helicase | Saccharomyces cerevisiae | - | - | Supports preloading onto forked DNA | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

X-ray Crystallography: Co-crystallization with this compound

This protocol outlines a general approach for obtaining protein-AMP-PNP complex crystals.

Materials:

-

Highly purified protein of interest (>95% purity, 5-10 mg/mL)

-

This compound sodium or lithium salt

-

MgCl₂ (1 M stock solution)

-

Crystallization screens

-

Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

-

Protein Preparation: Ensure the protein is in a stable buffer at a suitable concentration for crystallization.

-

Complex Formation:

-

On ice, add MgCl₂ to the protein solution to a final concentration of 5-10 mM.

-

Slowly add this compound to a final molar ratio of 1:10 to 1:20 (protein:this compound).

-

Incubate on ice for at least 30 minutes to allow for complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method.

-

Mix the protein-AMP-PNP complex with the reservoir solution from various crystallization screens in different ratios (e.g., 1:1, 1:2, 2:1).

-

Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Optimization and Data Collection: Once initial crystals are obtained, optimize the conditions to improve crystal size and quality. Harvest crystals, cryo-protect them, and collect X-ray diffraction data.

Troubleshooting:

-

Protein Precipitation: If the protein precipitates upon addition of this compound and MgCl₂, try adding the components at a lower protein concentration and then re-concentrating the complex.

-

No Crystals: Screen a wider range of crystallization conditions. Consider using different protein constructs or alternative non-hydrolyzable ATP analogs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified protein in a well-dialyzed buffer.

-

This compound dissolved in the same dialysis buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the protein extensively against the chosen experimental buffer.

-

Dissolve this compound in the final dialysis buffer to ensure a perfect match. Degas both solutions.

-

Accurately determine the concentrations of both the protein and this compound.

-

-

ITC Experiment Setup:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat changes.

-

Include a control titration of this compound into buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat peaks from the titration.

-

Subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events.

Materials:

-

Purified protein (ligand) to be immobilized on the sensor chip.

-

This compound (analyte) in a suitable running buffer.

-

SPR instrument and sensor chips (e.g., CM5).

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

-

Inject the purified protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions sequentially over the immobilized protein surface, from lowest to highest concentration.

-

Include a buffer-only injection as a control.

-

-

Regeneration (if necessary): If the binding is reversible, a regeneration solution can be injected to remove the bound this compound. For very tight binders, a single-cycle kinetics approach may be necessary.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Filter Binding Assay

This is a classic technique to measure the binding of a radiolabeled ligand to a protein.

Materials:

-

Purified protein.

-

Radiolabeled ATP (e.g., [γ-³²P]ATP or [α-³²P]ATP).

-

Unlabeled this compound.

-

Nitrocellulose and charged nylon membranes.

-

Vacuum filtration apparatus.

-

Scintillation counter.

Procedure:

-

Competition Assay Setup:

-

Prepare a series of reaction mixtures containing a fixed concentration of the purified protein and a fixed concentration of radiolabeled ATP.

-

Add increasing concentrations of unlabeled this compound to these mixtures.

-

Include controls with no protein and no competitor.

-

-

Incubation: Incubate the reactions at a specific temperature to allow binding to reach equilibrium.

-

Filtration:

-

Rapidly filter each reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane. The protein and any bound radiolabeled ligand will be retained on the nitrocellulose membrane, while unbound radiolabeled ligand will pass through and be captured by the nylon membrane.

-

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

-

Quantification:

-

Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

-

-

Data Analysis:

-

Calculate the fraction of bound radiolabeled ligand at each concentration of this compound.

-

Plot the fraction of bound ligand as a function of the competitor concentration and fit the data to a competition binding equation to determine the IC50, from which the Ki for this compound can be calculated.

-

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the role of ATP and its analog this compound in the mechanochemical cycles of kinesin and myosin.

Caption: The mechanochemical cycle of kinesin, illustrating how this compound can trap the motor in an ATP-bound state.

Caption: The myosin-actin cross-bridge cycle, showing how this compound can stabilize a state analogous to the ATP-bound state.

Experimental and Logical Workflows

The following diagram outlines a general workflow for investigating protein-nucleotide interactions using this compound.

Caption: A generalized experimental workflow for studying protein-nucleotide interactions using this compound.

Conclusion

This compound remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to act as a stable mimic of ATP provides an invaluable window into the transient states that govern the function of a vast array of essential proteins. By providing a stable, pre-hydrolysis state for analysis, this compound has enabled groundbreaking discoveries in the fields of molecular motors, signal transduction, and structural biology. The detailed protocols and compiled data in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of this compound in their own investigations, ultimately leading to a deeper understanding of fundamental biological mechanisms and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Force-Generating Protein, Kinesin, Involved in Microtubule-Based Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of human vaccinia‐related kinase 1 in complex with AMP‐PNP, a non‐hydrolyzable ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The family-specific K-loop influences the microtubule on-rate but not the superprocessivity of kinesin-3 motors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwavering Anchor: A Technical Guide to Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a synthetic analog of adenosine triphosphate (ATP), has been an indispensable tool in the fields of biochemistry, molecular biology, and drug discovery for over half a century. Its defining feature, a non-hydrolyzable P-N-P linkage in place of the terminal pyrophosphate bond of ATP, renders it resistant to enzymatic cleavage by most ATPases. This unique property allows researchers to "freeze" ATP-dependent processes, enabling the detailed study of enzyme mechanisms, protein-nucleotide interactions, and the conformational states of molecular machines. This in-depth technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of this compound. It includes a compilation of quantitative data on its interactions with various proteins, detailed experimental protocols for its use in key biochemical and structural biology techniques, and visualizations of its mechanism of action and experimental workflows.

Discovery and Development

This compound, chemically known as adenylyl-imidodiphosphate, was first synthesized and characterized by Yount and his colleagues in 1971. Recognizing the need for a stable ATP analog to probe the mechanisms of ATP-dependent enzymes, they replaced the oxygen atom bridging the β and γ phosphates of ATP with an imido group (-NH-).[1] This substitution created a molecule that could bind to the active sites of many ATP-utilizing enzymes but was resistant to the nucleophilic attack that leads to hydrolysis.[1] This pioneering work provided the scientific community with a powerful tool to dissect the intricate steps of ATP-driven reactions.

Chemical Synthesis

The original synthesis of this compound, as described by Yount et al., involves the reaction of adenosine 5'-monophosphate (AMP) with N,N'-dicyclohexylcarbodiimide (DCC) and imidodiphosphate in a suitable solvent. While various modifications to the synthesis have been developed over the years to improve yield and purity, the fundamental principle of forming the stable P-N-P bond remains the same. A generalized modern laboratory-scale synthesis protocol is outlined below.

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Materials:

-

Adenosine 5'-monophosphate (AMP)

-

Imidodiphosphoric acid tetralithium salt

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent

-

Anion exchange chromatography resin (e.g., DEAE-cellulose)

-

Buffers for chromatography (e.g., triethylammonium (B8662869) bicarbonate)

Protocol:

-

Activation of AMP: AMP is first activated to form a reactive intermediate. This is typically achieved by reacting AMP with a condensing agent like DCC in an anhydrous solvent.

-

Coupling with Imidodiphosphate: The activated AMP is then reacted with imidodiphosphoric acid. The imidodiphosphate displaces the activating group to form the P-N-P linkage of this compound.

-

Purification: The reaction mixture is purified using anion exchange chromatography to separate this compound from unreacted starting materials and byproducts. The product is typically eluted with a gradient of a volatile buffer, such as triethylammonium bicarbonate.

-

Lyophilization: The fractions containing pure this compound are pooled and lyophilized to obtain the final product as a stable salt.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₇N₆O₁₂P₃ | [2] |

| Molecular Weight | 506.20 g/mol (free acid) | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water (up to 50 mg/mL) | |

| Storage | Store at -20°C as a solid or in solution | |

| Stability | Stable in neutral and basic solutions; hydrolyzes in acidic conditions | |

| λmax | 259 nm | |

| Molar Extinction Coefficient (ε) | 15.4 x 10³ M⁻¹cm⁻¹ at 259 nm in 0.1 M phosphate (B84403) buffer, pH 7.0 |

Handling and Storage: this compound is a stable compound when stored correctly. For long-term storage, it should be kept as a lyophilized powder at -20°C. Stock solutions can be prepared in a suitable buffer (e.g., Tris or HEPES at pH 7.0-8.0) and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is important to note that this compound is susceptible to hydrolysis under acidic conditions.

Mechanism of Action

The utility of this compound lies in its ability to act as a competitive inhibitor for most ATP-dependent enzymes.[2] It binds to the ATP binding site, mimicking the pre-hydrolysis state of the enzyme-substrate complex. The imido linkage between the β and γ phosphates is sterically and electronically different from the phosphoanhydride bond in ATP, making it resistant to enzymatic hydrolysis. This "trapping" of the enzyme in its ATP-bound conformation allows for the detailed investigation of this transient state.

References

Adenylyl-imidodiphosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP), a synthetic analogue of adenosine (B11128) triphosphate (ATP), serves as an invaluable tool in the study of ATP-dependent processes.[1][2] Its defining characteristic is the substitution of the oxygen atom bridging the β and γ phosphates with an imido group (-NH-), rendering the terminal phosphate (B84403) bond resistant to cleavage by most ATPases.[3] This non-hydrolyzable nature allows researchers to "freeze" ATP-dependent enzymes and molecular motors in their ATP-bound conformational state, providing a window into the mechanics of these crucial cellular players. This guide offers an in-depth exploration of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Chemical Properties

This compound shares a similar structure with ATP, enabling it to bind to the ATP-binding sites of many enzymes.[1] However, the P-N-P linkage is significantly more stable to enzymatic hydrolysis than the P-O-P bond in ATP.[2] While largely considered non-hydrolyzable, it is important to note that some enzymes, under specific conditions, can exhibit very slow hydrolysis of this compound.[4]

Structural Information:

| Property | Value | Reference |

| Full Name | Adenosine 5′-(β,γ-imido)triphosphate | [2] |

| Synonyms | This compound, adenylyl-imidodiphosphate | [1] |

| Molecular Formula | C10H17N6O12P3 | [1] |

| Molecular Weight | 506.20 g/mol (free acid basis) | [1] |

Stability and Storage:

This compound is stable for extended periods when stored correctly. Lyophilized powder should be stored at -20°C.[2] Aqueous stock solutions can be prepared and are stable for up to 3 months when stored at -20°C. It is crucial to avoid acidic conditions, as this compound is unstable at low pH and will hydrolyze.

Interaction with ATP-Dependent Proteins

The primary utility of this compound lies in its ability to act as a competitive inhibitor of many ATP-dependent enzymes.[3] By binding to the active site without being hydrolyzed, it allows for the study of the ATP-bound state and its influence on protein conformation and function.

Data Presentation: Quantitative Binding and Kinetic Data

The following tables summarize key quantitative data for the interaction of this compound with various proteins. Kd represents the dissociation constant, a measure of binding affinity (a lower Kd indicates higher affinity). Ki is the inhibition constant, reflecting the concentration of inhibitor required to produce half-maximum inhibition.

Table 1: Binding Affinity (Kd) of this compound to Various Proteins

| Protein | Organism/Tissue | Kd (µM) | Method | Reference |

| Uncoating ATPase (Hsc70) | Bovine Brain | ~100-1000 | Not Specified | [5] |

| Glucokinase (GST-hGK) | Human | 160 ± 40 | Fluorescence Quenching | [6] |

| Glucokinase (WT hGK) | Human | 270 ± 20 | Fluorescence Quenching | [6] |

Table 2: Inhibition Constants (Ki) and Michaelis Constants (Km) for this compound

| Enzyme | Organism/Tissue | Ki (mM) | Km (µM) | Notes | Reference |

| Na+, K+-ATPase | Not Specified | - | - | ADP and this compound accelerate activity at low ATP concentrations | [7] |

| Heavy Meromyosin ATPase | Not Specified | Potent competitive inhibitor | - |

Table 3: Hydrolysis Rates of this compound by Specific Enzymes

| Enzyme | Organism/Tissue | Hydrolysis Rate (s-1) | % of ATP Turnover Rate | Reference |

| ncd motor domain | Drosophila | ~0.00004 | 1% | [4] |

| Kinesin motor domain | Not Specified | Slightly lower than ncd | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

ATPase Activity Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory effect of this compound on the ATPase activity of a given enzyme.

Materials:

-

Purified ATPase enzyme of interest

-

ATP stock solution (e.g., 100 mM)

-

This compound stock solution (e.g., 100 mM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer to achieve a range of final concentrations in the assay.

-

Prepare a fixed concentration of the ATPase enzyme in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different dilutions of this compound to the respective wells. Include a control well with no this compound.

-

Pre-incubate the plate for a short period (e.g., 5-10 minutes) at the desired reaction temperature to allow this compound to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the Km of the enzyme for ATP.

-

Incubate the reaction for a specific time period during which the reaction rate is linear.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.

-

Calculate the rate of ATP hydrolysis for each this compound concentration and determine the IC50 and subsequently the Ki value.

Kinesin Motility Assay (In Vitro Gliding Assay)

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors and can be used to study the inhibitory effect of this compound.

Materials:

-

Purified kinesin motor proteins

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

-

ATP and this compound stock solutions

-

Casein solution (for blocking the surface)

-

Microscope slides and coverslips

-

Fluorescence microscope with a camera for time-lapse imaging

Procedure:

-

Prepare a flow cell by attaching a coverslip to a microscope slide.

-

Introduce a solution of kinesin motors into the flow cell and allow them to adsorb to the glass surface for a few minutes.

-

Wash the flow cell with motility buffer containing casein to block any remaining non-specific binding sites on the surface.

-

Introduce the fluorescently labeled microtubules suspended in motility buffer containing ATP. Observe and record the gliding movement of the microtubules.

-

To study the effect of this compound, introduce a solution containing a mixture of ATP and a specific concentration of this compound. Observe the change in microtubule motility (e.g., pausing, reduced velocity, or complete arrest).

-

Alternatively, to study the this compound-bound state, introduce microtubules with this compound but no ATP. The microtubules should bind to the kinesin motors but not move. Then, introduce ATP to observe the initiation of movement.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins by a G-protein coupled receptor (GPCR) and can be used to study the effect of this compound on this process. This compound can be used to investigate the nucleotide binding properties of the G-protein in the absence of hydrolysis.

Materials:

-

Cell membranes expressing the GPCR and G-protein of interest

-

Agonist for the GPCR

-

[³⁵S]GTPγS (radioactive GTP analog)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

GDP

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction tubes containing the cell membranes in the assay buffer.

-

Add a fixed concentration of [³⁵S]GTPγS to each tube.

-

To study the effect of this compound, add varying concentrations of this compound to the tubes.

-

Add GDP to all tubes to ensure that the G-proteins are in their inactive, GDP-bound state at the start of the experiment.

-

Initiate the reaction by adding the GPCR agonist to stimulate GTPγS binding. Include a basal control without agonist.

-

Incubate the reaction at a specific temperature for a defined time.

-

Terminate the reaction by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS will pass through the filter, while membrane-bound [³⁵S]GTPγS will be retained.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflows

This compound has been instrumental in elucidating the mechanisms of various signaling pathways and enzymatic cycles. The following diagrams, generated using the DOT language, illustrate some of these key processes.

G-Protein Activation Cycle

This diagram illustrates the role of guanine (B1146940) nucleotide exchange in the activation of G-proteins, a process that can be studied using non-hydrolyzable analogs like this compound (in the context of ATP-binding proteins that may regulate G-protein signaling) or more directly with GTP analogs.

Caption: The G-protein activation and inactivation cycle.

Kinesin Mechanochemical Cycle (Hand-over-Hand Model)

This diagram shows the stepping mechanism of a kinesin dimer along a microtubule, a process that has been extensively studied using this compound to trap the motor in an ATP-bound state.[8][9]

Caption: The hand-over-hand walking mechanism of kinesin.

Experimental Workflow for Protein-Ligand Binding Analysis using Fluorescence Polarization

This diagram outlines the general workflow for a competitive fluorescence polarization assay to determine the binding affinity of this compound for a target protein.

Caption: Workflow for a competitive fluorescence polarization assay.

Conclusion

Adenylyl-imidodiphosphate remains an indispensable molecule in the toolkit of biochemists, molecular biologists, and drug discovery scientists. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique and powerful method for dissecting the intricate mechanisms of ATP-dependent cellular machinery. This guide provides a comprehensive overview of its chemical properties, quantitative interaction data, and detailed experimental protocols to aid researchers in leveraging the full potential of this versatile ATP analogue. As our understanding of the molecular basis of cellular processes deepens, the application of tools like this compound will continue to be crucial in advancing scientific knowledge and developing novel therapeutic interventions.

References

- 1. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]

- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]

- 3. Adenylyl Imidodiphosphate - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of nucleotide-free uncoating ATPase and its binding to ATP, ADP, and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Walking the walk: how kinesin and dynein coordinate their steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking Motor Protein Dynamics: An In-depth Technical Guide to AMP-PNP Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of motor proteins such as myosin, kinesin, and dynein. By competitively inhibiting ATP-dependent processes, this compound effectively traps motor proteins in an ATP-bound-like state, allowing for detailed investigation of the structural and functional intermediates within their mechanochemical cycles.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound for various motor proteins, details key experimental protocols for its characterization, and visualizes the associated molecular and experimental workflows.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for motor proteins is a critical parameter for designing and interpreting experiments. The following tables summarize the available quantitative data for myosin, kinesin, and dynein.

Table 1: this compound Binding Affinity for Myosin Motor Proteins

| Myosin Type | Preparation | Method | Reported Affinity (Kd, Ki, etc.) | Reference |

| Myosin Subfragment-1 (S1) | Skeletal Muscle | ATPase Activity Assay | No significant change in actin affinity (1/KATPase) in the presence of ATP. | [2] |

| Myosin S1 | Ske.etal Muscle | X-ray Diffraction & Mechanical Studies | Induces a state distinct from rigor, suggesting binding, but quantitative affinity not determined. | [3] |

Table 2: this compound Binding Affinity for Kinesin Motor Proteins

| Kinesin Type | Organism/Preparation | Method | Reported Affinity/Effect | Reference |

| Kinesin-1 (Conventional) | Not specified | General Observation | Stabilizes a tightly bound kinesin-microtubule complex.[4] | [4] |

| Kinesin-1 | Drosophila | ATPase Assay / Motility Assay | Acts as an inhibitor; detailed kinetics are complex with multiple inhibited states.[4] | [4] |

| ncd (kinesin-related) | Drosophila | 31P NMR / Phosphate (B84403) Assay | Slow hydrolysis observed (0.00004 s-1), suggesting binding precedes this slow catalysis.[5] | [5] |

| Kinesin Motor Domain | Not specified | Single-Molecule Assays | Induces a two-heads-bound state on microtubules.[6] | [6] |

| KIF5C (monomer) | Not specified | Single-Molecule Assay | Induces a state that returns microtubules to a low-affinity state for other kinesins.[7] | [7] |

Table 3: this compound Binding Affinity for Dynein Motor Proteins

| Dynein Type | Organism/Preparation | Method | Reported Affinity (Kd, Ki, etc.) | Reference |

| 21S Dynein ATPase | Tetrahymena cilia | Microtubule Binding/Dissociation | Half-maximal sensitivity for dissociation: 4.7 x 10-4 M.[8] | [8] |

| Cytoplasmic Dynein | Mouse | Single-Molecule TIRF | 1 mM this compound can increase the velocity of dynein-dynactin complexes in the presence of 100 µM ATP.[9] | [9] |

| Dynein Motor Domain | Not specified | Cosedimentation Assay | Weakens microtubule affinity in certain mutants, but induces tight binding in wild-type, similar to the apo state.[10] | [10] |

| Dynein-Dynactin | S. cerevisiae | Cryo-EM | This compound at the AAA3 site can lock AAA1 in an ADP state, suggesting complex allosteric regulation.[11] | [11] |

Key Experimental Protocols

The determination of this compound binding affinity for motor proteins relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for commonly employed assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (motor protein) at constant temperature. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.[13]

Detailed Protocol:

-

Sample Preparation:

-

Prepare the motor protein (e.g., 10-50 µM) and this compound (e.g., 100-500 µM) in identical, thoroughly degassed buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2, 1 mM TCEP).[12] The use of identical buffer is crucial to minimize heats of dilution.[12]

-

Accurately determine the concentrations of both the motor protein and this compound. Errors in concentration will directly impact the calculated affinity and stoichiometry.[12]

-

Filter or centrifuge samples to remove any aggregates.[12]

-

-

Instrument Setup (e.g., MicroCal ITC200):

-

Set the experimental temperature (e.g., 25°C).

-

Load the motor protein solution into the sample cell (typically ~200-300 µL) and the this compound solution into the injection syringe (~40-100 µL).[12]

-

Set the injection parameters: typically a series of 1-2 µL injections with a spacing of 120-180 seconds to allow for thermal equilibration.

-

-

Data Acquisition and Analysis:

-

Perform an initial injection of a smaller volume (e.g., 0.4 µL) to be discarded during analysis.

-

Record the heat changes for each injection.

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to motor protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14][15]

Principle: One binding partner (ligand, e.g., motor protein) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) flows over the surface. Binding changes the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[16]

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the motor protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., the same buffer used for ITC, supplemented with 0.005% P20 surfactant).

-

Inject the different concentrations of this compound over the immobilized motor protein surface, followed by a dissociation phase where only running buffer flows over the chip.

-

A reference flow cell (either blank or with an immobilized control protein) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of kd to ka.

-

Fluorescence-Based Assays

Fluorescence-based assays offer high sensitivity and can be adapted for high-throughput screening.

Principle: This can be a direct binding assay using a fluorescent analog of this compound or a competition assay where the displacement of a fluorescently labeled nucleotide by this compound is monitored.[17][18]

Detailed Protocol (Competition Assay):

-

Reagent Preparation:

-

Assay Procedure:

-

In a microplate, add the motor protein and the fluorescent ATP analog at concentrations optimized for a robust signal.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence intensity or fluorescence polarization/anisotropy. Binding of the small fluorescent analog to the larger protein will typically increase its polarization.

-

As this compound competes for the binding site, the fluorescent analog will be displaced, leading to a decrease in fluorescence polarization.

-

Plot the change in fluorescence signal against the concentration of this compound.

-

Fit the data to a competitive binding equation to determine the IC50, from which the Ki for this compound can be calculated.

-

Signaling Pathways and Experimental Workflows

The study of this compound binding is integral to understanding the mechanochemical cycle of motor proteins. The following diagrams illustrate these concepts and experimental workflows.

Motor Protein Mechanochemical Cycle

The diagram below illustrates a simplified mechanochemical cycle for a generic motor protein, highlighting the state that is mimicked by this compound binding.

Caption: Simplified motor protein mechanochemical cycle with this compound.

Experimental Workflow for ITC

The following diagram outlines the typical workflow for determining binding affinity using Isothermal Titration Calorimetry.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Logical Relationship in SPR Experiments

This diagram illustrates the logical flow and key components of a Surface Plasmon Resonance experiment.

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.

Conclusion

This compound remains a cornerstone for elucidating the mechanisms of motor proteins. A thorough understanding of its binding affinity and the methodologies used to measure it is crucial for researchers in both basic science and drug development. The data and protocols presented in this guide offer a comprehensive resource for designing and executing robust experiments aimed at dissecting the intricate workings of these essential molecular machines. While this compound is generally considered non-hydrolyzable, some motor proteins, like ncd, have been shown to slowly hydrolyze it, a factor that should be considered in the interpretation of experimental results.[5] Future studies will undoubtedly continue to refine our understanding of how this compound and other ATP analogs modulate the function of the diverse superfamily of motor proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinesin-binding–triggered conformation switching of microtubules contributes to polarized transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of dynein 21 S ATPase to microtubules. Effects of ionic conditions and substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two independent switches regulate cytoplasmic dynein’s processivity and directionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupling of ATPase activity, microtubule binding, and mechanics in the dynein motor domain | The EMBO Journal [link.springer.com]

- 11. Structure of dynein-dynactin on microtubules shows tandem adaptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. zaguan.unizar.es [zaguan.unizar.es]

- 14. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMP-PNP in Structural Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology. Its resistance to cleavage by ATPases allows researchers to trap and visualize the transient pre-hydrolysis states of ATP-binding proteins. This guide provides an in-depth overview of the core principles of this compound, its applications in various structural biology techniques, and detailed experimental protocols for its use. By stabilizing protein conformations that are often fleeting, this compound provides critical snapshots that illuminate the mechanisms of molecular motors, enzymes, and transporters, thereby accelerating our understanding of fundamental biological processes and aiding in structure-based drug design.

Mechanism of Action: A Molecular Clamp

The key to this compound's utility lies in the substitution of the oxygen atom bridging the β and γ phosphates of ATP with an imido (-NH-) group.[1] This subtle alteration renders the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis, effectively locking the protein in an ATP-bound-like state.[2][3] While structurally similar to ATP, the imido linkage can influence the electronic properties and geometry of the nucleotide-binding pocket, sometimes leading to slightly different protein conformations compared to the native ATP-bound state.[4][5] The imido group's ability to act as a hydrogen bond donor, however, often makes this compound a closer mimic of ATP than other non-hydrolyzable analogs like AMP-PCP, which has a methylene (B1212753) bridge.[1]

It is crucial to note that while highly resistant, this compound is not entirely immune to hydrolysis by all ATPases. Some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to slowly hydrolyze this compound.[6][7] Therefore, validation of the nucleotide state within the final structure is a critical step in data interpretation.

Applications in Structural Biology

This compound is widely employed to stabilize ATP-binding proteins for structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).[1] It has been instrumental in elucidating the mechanisms of a diverse range of protein families.

Motor Proteins

In the study of motor proteins like kinesin and dynein, this compound has been pivotal in visualizing the conformational changes that drive their movement along the cytoskeleton.[8][9] For instance, in the presence of this compound, cryo-EM reconstructions of kinesin bound to microtubules have revealed a well-ordered, docked neck linker, a conformational state crucial for force generation.[5]

ABC Transporters

ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes. This compound has been used to trap these transporters in specific conformations, providing insights into the coupling of ATP binding to substrate translocation.[10][11][12] Structural studies of the maltose (B56501) transporter (MalFGK2) in complex with this compound have helped to define the ground-state, enzyme-substrate complex.[10][11]

DNA Helicases

DNA helicases are essential enzymes that unwind DNA for replication, repair, and recombination. This compound is used to stabilize the helicase-DNA complex in a pre-hydrolytic state, allowing for detailed structural analysis of the unwinding mechanism.[13][14][15]

Chaperonins

Chaperonins, such as GroEL, are molecular machines that assist in the proper folding of other proteins, a process fueled by ATP hydrolysis. While ATP is essential for the full functional cycle, this compound has been used to study intermediate states and the binding of co-chaperones like GroES.[5][16][17] However, it's noteworthy that for some chaperonins, this compound may not fully mimic the ATP-bound state in promoting all functional interactions.[16]

Quantitative Data Summary

The binding affinity (Kd) of this compound to various proteins and its rate of hydrolysis are critical parameters for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

| Protein/System | Method | Kd of this compound | Conditions | Reference |

| (Na+ + K+)-dependent ATPase | Centrifugation | 4.2 µM | Absence of MgCl2 | [10] |

| (Na+ + K+)-dependent ATPase | Centrifugation | 2.2 µM | 50 µM MgCl2 | [10] |

| (Na+ + K+)-dependent ATPase | Centrifugation | 6 µM | 2 mM MgCl2 | [10] |

| recA protein | Cross-linking Inhibition | Weaker binding than ATP | - | [18] |

| Uncoating ATPase (Hsc70) | Not Specified | ~1-10 µM (estimated) | - | [15] |

| Chaperonin GroEL (cpn60) | Pyrene Fluorescence | 290 µM | No cpn10 | [3] |

| Chaperonin GroEL (cpn60) | Pyrene Fluorescence | 100 µM | With cpn10 | [3] |

| Protein | Hydrolysis Rate of this compound | Comparison to ATP Hydrolysis Rate | Reference |

| ncd motor domain | ~0.00004 s⁻¹ | 1% of ATP turnover rate | [6][7] |

| Kinesin motor domain | Slower than ncd motor domain | - | [7] |

| DnaB helicase | Hydrolyzed in the presence of DNA | - | [4] |

| BmrA (ABC transporter) | Rapidly hydrolyzed | - | [4] |

Experimental Protocols

X-ray Crystallography

The use of this compound in X-ray crystallography allows for the determination of high-resolution structures of proteins in an ATP-bound-like state.

1. Protein Preparation and Complex Formation:

-

Purify the target protein to homogeneity (>99% purity as assessed by SDS-PAGE and size-exclusion chromatography).[19]

-

Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

-

Incubate the protein with a molar excess of this compound (e.g., 1-5 mM final concentration) and MgCl2 (e.g., 2-10 mM) on ice for at least 30 minutes to ensure complex formation.[20]

2. Crystallization:

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.[20][21][22]

-

Mix the protein-AMP-PNP complex with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

3. Crystal Soaking (Alternative to Co-crystallization):

-

Grow crystals of the apo-protein.

-

Prepare a soaking solution containing the reservoir solution supplemented with this compound and MgCl2.

-

Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.[21]

4. Cryo-protection and Data Collection:

-

Transfer the crystal to a cryo-protectant solution, which should also contain this compound and MgCl2 to maintain the bound state.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[20]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize.

1. Sample and Grid Preparation:

-

Incubate the sample with this compound and MgCl2 as described for X-ray crystallography.

-

Apply a small volume (typically 3-4 µL) of the complex to a glow-discharged cryo-EM grid (e.g., holey carbon grids).[24]

2. Vitrification:

-

Blot the grid to remove excess liquid, creating a thin film of the sample.

-

Rapidly plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).[24][25] This process traps the protein complexes in a thin layer of vitreous (non-crystalline) ice.

3. Data Collection:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Collect a large dataset of images (micrographs) of the randomly oriented particles.

4. Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Classify the particle images to remove noise and heterogeneous particles.

-

Align and average the classified particle images to generate a high-resolution 3D reconstruction of the protein-AMP-PNP complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information on ligand binding and protein dynamics in solution.

1. Sample Preparation:

-

Express and purify the protein with uniform ¹⁵N (and optionally ¹³C) labeling.

-

Prepare the NMR sample in a suitable buffer containing 5-10% D₂O for the lock signal. The buffer should contain an excess of MgCl₂ over the final this compound concentration.[26]

2. Chemical Shift Perturbation (CSP) Titration:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[26]

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

Titrate small aliquots of the this compound stock solution into the protein sample, acquiring an ¹H-¹⁵N HSQC spectrum after each addition.[26]

3. Data Analysis:

-

Overlay the spectra and monitor the chemical shift changes of the amide peaks.

-

Residues with significant chemical shift perturbations are likely located in or near the this compound binding site.

-

The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the ligand concentration.

Mandatory Visualizations

Caption: ATP hydrolysis cycle and the trapping mechanism of this compound.

Caption: General workflow for structural studies using this compound.

Conclusion

This compound is a cornerstone of modern structural biology, providing an invaluable means to stabilize and visualize the pre-hydrolysis state of ATP-binding proteins. Its application in X-ray crystallography, cryo-EM, and NMR spectroscopy has been instrumental in deciphering the mechanisms of a vast array of molecular machines. While researchers must be mindful of its potential for slow hydrolysis in certain systems and the subtle conformational differences it may induce compared to ATP, careful experimental design and data interpretation will continue to make this compound a critical tool for advancing our understanding of protein structure and function. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of this compound in their structural and mechanistic studies.

References

- 1. Exploring conformational equilibria of a heterodimeric ABC transporter | eLife [elifesciences.org]

- 2. Energy Transduction and Alternating Access of the Mammalian ABC Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural insight into the cooperation of chloroplast chaperonin subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Coupling of ATPase activity, microtubule binding, and mechanics in the dynein motor domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structural dynamics of DNA unwinding by a replicative helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A skipping rope translocation mechanism in a widespread family of DNA repair helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interaction of recA protein with a photoaffinity analogue of ATP, 8-azido-ATP: determination of nucleotide cofactor binding parameters and of the relationship between ATP binding and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Crystallization and X‐ray diffraction [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 23. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 24. diamond.ac.uk [diamond.ac.uk]

- 25. bitesizebio.com [bitesizebio.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for AMP-PNP in Kinesin Motility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin motor proteins are essential for intracellular transport, moving along microtubule tracks powered by ATP hydrolysis.[1] Understanding the mechanochemical cycle of kinesin is crucial for elucidating its physiological roles and for developing therapeutic agents that target its function. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is an invaluable tool in the study of kinesin motility.[2][3] this compound binds to the nucleotide-binding site of kinesin and locks the motor domain in a state that is tightly bound to the microtubule, effectively pausing the motor's stepping cycle.[2][4] This property allows researchers to investigate specific intermediate states of the kinesin cycle, to probe the kinetics of nucleotide binding and release, and to perform controlled motility assays. These application notes provide detailed protocols for utilizing this compound in both single-molecule and ensemble kinesin motility assays.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP in the kinesin mechanochemical cycle.[4] Kinesin's processive movement along a microtubule is driven by a coordinated cycle of ATP binding, hydrolysis, and subsequent product release (ADP and inorganic phosphate (B84403), Pi) in its two motor domains.[1] When a kinesin head is bound to the microtubule, the binding of ATP induces a conformational change that results in the "power stroke," driving the forward movement of the trailing head. This compound can bind to the nucleotide-free, microtubule-bound kinesin head in a similar manner to ATP. However, because the terminal phosphate bond in this compound is non-hydrolyzable, the motor becomes trapped in a pre-hydrolysis, strongly microtubule-bound state.[2][5] This effectively stalls the motor and allows for the detailed study of this specific intermediate state.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound on kinesin motor function, compiled from various studies. These values can vary depending on the specific kinesin construct, experimental conditions (temperature, buffer composition), and the type of assay performed.

Table 1: Effect of this compound on Kinesin Motility Parameters

| Parameter | Condition | Value | Reference |

| Microtubule Gliding Velocity | Half-maximal inhibition (IC50) | ~400 µM | [4][6] |

| Linear decrease with increasing this compound | -0.861 ± 0.0057 nm s⁻¹ µM⁻¹ | [4] | |

| Single-Molecule Run Length (Long Runs) | 0.2 mM this compound, 0.5 mM ATP | 558 ± 39 nm | [2] |

| 3.0 mM this compound, 0.5 mM ATP | 62 ± 7 nm | [2] | |

| Single-Molecule Run Length (Short Runs) | Independent of this compound concentration | ~constant | [2] |

Table 2: Kinetic and Binding Parameters of Kinesin in the Presence of this compound

| Parameter | Kinesin Type | Value | Reference |

| Detachment Rate (One-headed kinesin) | Monomeric Kinesin | 0.009 s⁻¹ | [3] |

| ADP Release Rate (from second head) | Dimeric Kinesin | ~30 s⁻¹ | [3] |

| 2D Association Rate Constant (kon2D) | Membrane-bound Kinesin-1 | 0.0041 ± 0.0009 (motor/μm²)⁻¹⋅s⁻¹ | [7] |

| Dissociation Constant (Kd) for Microtubule Binding | pKinI | No significant change compared to nucleotide-free state | [8] |

Experimental Protocols

Protocol 1: Single-Molecule Motility Assay (Optical Trapping or TIRF Microscopy)

This protocol is designed to observe the movement of individual kinesin motors along a microtubule in the presence of this compound.

Materials:

-

Purified, active kinesin-1 motor protein (e.g., K560 construct)

-

Taxol-stabilized, fluorescently labeled microtubules

-

BRB80 buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

-

ATP stock solution (100 mM)

-

This compound stock solution (100 mM)

-

Casein solution (0.5 mg/mL in BRB80) for surface passivation

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, and D-glucose)

-

Microscope slides and coverslips

-

Flow cell chamber

Procedure:

-

Flow Cell Preparation: Assemble a flow cell using a microscope slide and coverslip.

-

Surface Passivation: Introduce the casein solution into the flow cell and incubate for 5 minutes to prevent non-specific binding of proteins.

-

Microtubule Immobilization: Wash the chamber with BRB80 buffer. Introduce a dilute solution of fluorescently labeled microtubules in BRB80 and incubate for 5-10 minutes to allow them to adhere to the surface.

-

Motor Introduction: Wash out unbound microtubules with BRB80. Introduce a solution containing a low concentration of kinesin motors (in the pM to nM range) in motility buffer (BRB80, casein, oxygen scavenger system, and the desired concentrations of ATP and this compound). For processivity assays where initial binding is desired, a pre-incubation step with this compound (1-10 µM) can be performed before washing in the ATP-containing solution.[5]

-

Data Acquisition: Immediately begin imaging using Total Internal Reflection Fluorescence (TIRF) microscopy or commence measurements with an optical trap. Record the movement of individual kinesin motors along the microtubules.

-

Data Analysis: Analyze the recorded data to determine run lengths, velocities, and pause durations as a function of this compound concentration.

Protocol 2: Ensemble Motility Assay (Microtubule Gliding Assay)

This protocol observes the collective movement of microtubules propelled by a surface of immobilized kinesin motors.

Materials:

-

Purified, active kinesin-1 motor protein

-

Taxol-stabilized, fluorescently labeled microtubules

-

BRB80 buffer